2-Amino-7-chlorophenazine 2-Amino-7-chlorophenazine
Brand Name: Vulcanchem
CAS No.: 23677-11-4
VCID: VC5181174
InChI: InChI=1S/C12H8ClN3/c13-7-1-3-9-11(5-7)15-10-4-2-8(14)6-12(10)16-9/h1-6H,14H2
SMILES: C1=CC2=C(C=C1N)N=C3C=CC(=CC3=N2)Cl
Molecular Formula: C12H8ClN3
Molecular Weight: 229.67

2-Amino-7-chlorophenazine

CAS No.: 23677-11-4

Cat. No.: VC5181174

Molecular Formula: C12H8ClN3

Molecular Weight: 229.67

* For research use only. Not for human or veterinary use.

2-Amino-7-chlorophenazine - 23677-11-4

Specification

CAS No. 23677-11-4
Molecular Formula C12H8ClN3
Molecular Weight 229.67
IUPAC Name 7-chlorophenazin-2-amine
Standard InChI InChI=1S/C12H8ClN3/c13-7-1-3-9-11(5-7)15-10-4-2-8(14)6-12(10)16-9/h1-6H,14H2
Standard InChI Key HEXCEXCOYAICFZ-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1N)N=C3C=CC(=CC3=N2)Cl

Introduction

Structural and Electronic Characteristics of 2-Amino-7-Chlorophenazine

Phenazine derivatives exhibit a planar, conjugated aromatic system that enables tunable electronic properties through functionalization. In 2-amino-7-chlorophenazine, the electron-donating amino group (-NH₂) and electron-withdrawing chlorine (-Cl) create a push-pull electronic configuration. This asymmetrical substitution pattern is anticipated to reduce the HOMO-LUMO gap compared to unsubstituted phenazine, as observed in tetraguanidino-phenazine derivatives (e.g., compound 1 in Source , which shows a 121 nm red-shift in its lowest-energy absorption band due to guanidino substituents) .

Quantum chemical calculations for analogous systems suggest that amino groups elevate HOMO energies, while halogens like chlorine lower LUMO energies through inductive effects. For instance, B3LYP/6-311G** calculations on tetraguanidino-phenazine (1) revealed a HOMO energy of −5.2 eV and LUMO of −3.1 eV, resulting in a 2.1 eV gap . By comparison, 2-amino-7-chlorophenazine’s gap is expected to lie between 2.0–2.3 eV, depending on solvent interactions.

Synthetic Strategies for 2-Amino-7-Chlorophenazine

Nitration and Chlorination Pathways

The synthesis of 2-aminophenazine derivatives typically begins with nitration or halogenation of the parent phenazine core. Source details the nitration of 2-aminophenazine using concentrated sulfuric acid and nitric acid at −50°C to −15°C, yielding 2-amino-1-nitrophenazine . Adapting this method, chlorination could be achieved via electrophilic substitution using chlorine gas or N-chlorosuccinimide (NCS) in acidic media. For example:

  • Chlorination at the 7-position: Directed ortho-metallation (DoM) strategies using lithium diisopropylamide (LDA) could facilitate regioselective chlorination adjacent to the amino group.

  • Protection-deprotection sequences: Temporary protection of the amino group (e.g., as an acetyl derivative) may prevent undesired side reactions during chlorination.

Reductive Amination

An alternative route involves reductive amination of 7-chlorophenazine-2-carbaldehyde using ammonium acetate and sodium cyanoborohydride. This method mirrors approaches used for fluorene derivatives in Source , where guanidino groups were introduced via nucleophilic substitution .

Physicochemical Properties and Solvent Effects

The optical properties of 2-amino-7-chlorophenazine are expected to exhibit significant solvent dependence, as seen in tetraguanidino-phenazine (1), which displayed emission maxima ranging from 515 nm (in Et₂O) to 640 nm (in H₂O) . A hypothetical comparison is provided below:

Solventλ<sub>abs</sub> (nm)λ<sub>em</sub> (nm)Stokes Shift (cm<sup>−1</sup>)
Et₂O450–470510–5302500–3000
CH₃CN460–480540–5603200–3500
H₂O480–500600–6204000–4500

Data extrapolated from Source , Table 1.

The chlorine substituent likely enhances solubility in polar aprotic solvents while the amino group facilitates protonation in acidic media, altering absorption/emission profiles.

Challenges and Future Directions

  • Synthetic Yield Optimization: Chlorination of electron-rich phenazines often suffers from poor regioselectivity. Microwave-assisted synthesis or flow chemistry may improve efficiency.

  • Stability Studies: Amino groups are prone to oxidation; stabilization via N-alkylation or incorporation into polymeric matrices could enhance durability.

  • In Vivo Toxicity Profiling: Preliminary in vitro assays (e.g., MTT assays on HEK-293 cells) should precede animal studies to assess therapeutic windows.

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